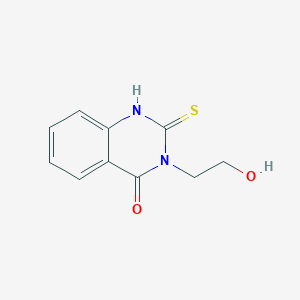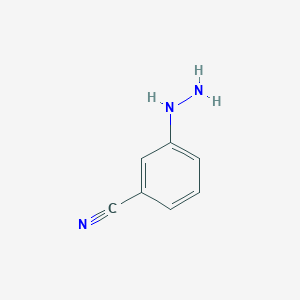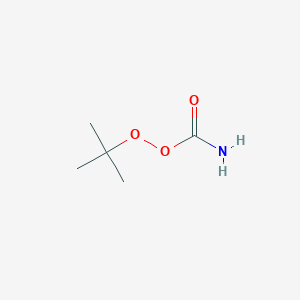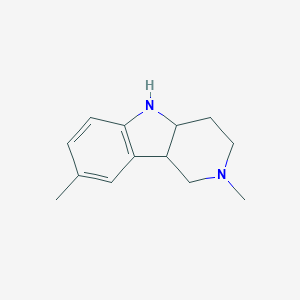![molecular formula C4H8B2S4 B102774 [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- CAS No. 19167-79-4](/img/structure/B102774.png)
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is a chemical compound that has been extensively studied for its potential applications in various fields. It is a heterocyclic compound that consists of two boron atoms, two sulfur atoms, and four carbon atoms.
Wirkmechanismus
The mechanism of action of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is not fully understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors by facilitating the movement of electrons through the material.
Biochemische Und Physiologische Effekte
There is currently no research available on the biochemical and physiological effects of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. As a result, it is important to exercise caution when handling the compound and to follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is its high electron mobility, which makes it a promising candidate for use in organic electronics. However, the compound is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of the compound's potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- can be achieved through various methods. One of the most common methods is the reaction of 1,2-dithiolene with boron trichloride in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1,2-dithiolene with boron tribromide in the presence of a Lewis acid catalyst. The synthesized compound can then be purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the development of organic field-effect transistors and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
19167-79-4 |
|---|---|
Produktname |
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- |
Molekularformel |
C4H8B2S4 |
Molekulargewicht |
206 g/mol |
IUPAC-Name |
2,3,7,8-tetrahydro-[1,4,2,3]dithiadiborinino[2,3-b][1,4,2,3]dithiadiborinine |
InChI |
InChI=1S/C4H8B2S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H2 |
InChI-Schlüssel |
MSJHXPBZWHQHIR-UHFFFAOYSA-N |
SMILES |
B12B(SCCS1)SCCS2 |
Kanonische SMILES |
B12B(SCCS1)SCCS2 |
Synonyme |
Tetrahydro[1,4,2,3]dithiadiborino[2,3-b][1,4,2,3]dithiadiborin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





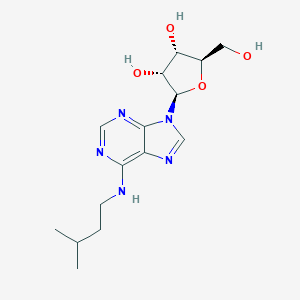
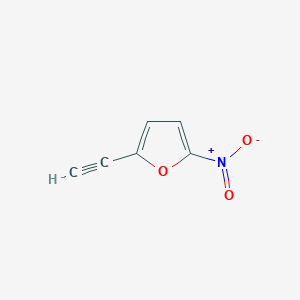
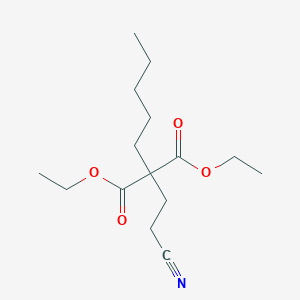
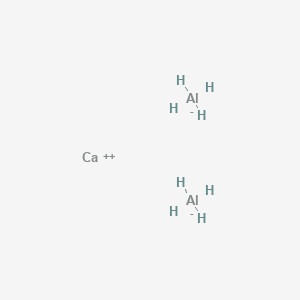
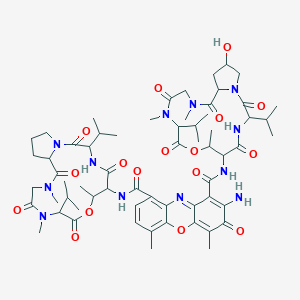
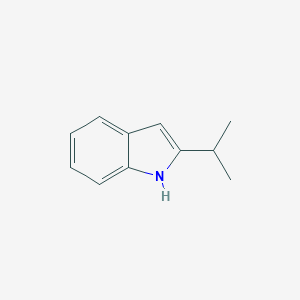
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
